Furo[3,2-b]pyridine-6-carboxylic acid
Overview
Description
“Furo[3,2-b]pyridine-6-carboxylic acid” is a chemical compound with the molecular formula C₈H₅NO₃ . It has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway .
Synthesis Analysis
The synthesis of “Furo[3,2-b]pyridine-6-carboxylic acid” and its derivatives has been reported in several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports the synthesis of 2-substituted furo[3,2-b]pyridines via coupling of 3-chloro-2-hydroxy pyridine with terminal alkynes in the presence of 10% Pd/C-CuI-PPh3-Et3N in EtOH .
Molecular Structure Analysis
The molecular structure of “Furo[3,2-b]pyridine-6-carboxylic acid” consists of a furo[3,2-b]pyridine core with a carboxylic acid group at the 6-position . The molecular weight of the compound is 163.13 .
Physical And Chemical Properties Analysis
“Furo[3,2-b]pyridine-6-carboxylic acid” is a solid compound . Its empirical formula is C8H5NO3 . The compound has a molecular weight of 163.13 .
Scientific Research Applications
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Scientific Field: Organic Chemistry
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Scientific Field: Medicinal Chemistry
- Application : Furo[3,2-b]pyridine-6-carboxylic acid is used in the synthesis of furo[2,3-b]pyrrole derivatives .
- Methods of Application : The synthesis involves the use of simple 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system, formed from a gold complex and a chiral phosphoric acid .
- Results or Outcomes : The synthesis leads to the formation of furo[2,3-b]pyrrole derivatives. The performance of the 9-anthracenyl-substituted BINOL-derived phosphoric acid catalyst is exceptional, and non-covalent interactions between the catalyst and the reagents are crucial for the outcome of the multicomponent process .
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Scientific Field: Medicinal Chemistry
- Application : Furo[3,2-b]pyridine-6-carboxylic acid is used in the synthesis of Imidazopyridines , which are found in many drugs’ structures .
- Methods of Application : The synthesis involves the use of Furo[3,2-b]pyridine-6-carboxylic acid as a building block in the formation of the Imidazopyridine ring system .
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Scientific Field: Organic Chemistry
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Scientific Field: Organic Chemistry
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Scientific Field: Medicinal Chemistry
- Application : Furo[3,2-b]pyridine-6-carboxylic acid is used in the synthesis of Furo[2,3-b]pyrrole derivatives .
- Methods of Application : The synthesis involves the use of simple 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system, formed from a gold complex and a chiral phosphoric acid .
- Results or Outcomes : The synthesis leads to the formation of furo[2,3-b]pyrrole derivatives. The performance of the 9-anthracenyl-substituted BINOL-derived phosphoric acid catalyst is exceptional, and non-covalent interactions between the catalyst and the reagents are crucial for the outcome of the multicomponent process .
Safety And Hazards
Future Directions
properties
IUPAC Name |
furo[3,2-b]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYSYIKDUZFTJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559529 | |
Record name | Furo[3,2-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-b]pyridine-6-carboxylic acid | |
CAS RN |
122535-04-0 | |
Record name | Furo[3,2-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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